molecular formula C32H16N8Zn B7797986 Zinc phthalocyanine

Zinc phthalocyanine

Cat. No.: B7797986
M. Wt: 577.9 g/mol
InChI Key: PODBBOVVOGJETB-UHFFFAOYSA-N
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Description

Zinc Phthalocyanine is a synthetic, planar aromatic macrocycle consisting of four isoindole units. It is a member of the phthalocyanine family, which are known for their intense blue-green color and strong absorption in the visible region. This compound has a molecular formula of C₃₂H₁₆N₈Zn and a molecular weight of 577.90 g/mol . This compound has gained significant attention due to its thermal and chemical stability, as well as its versatility in various applications.

Mechanism of Action

Target of Action

Zinc Phthalocyanine (ZnPc) primarily targets cancer cells and pathogens . It has been shown to be effective against melanoma cells and multi-drug resistant bacteria . The compound interacts with these targets at the cellular level, specifically at the level of the cytoplasmic membrane .

Mode of Action

ZnPc is a photoactive compound that absorbs light in the UV-Visible spectrum, especially in the red to near-infrared regions . Upon absorption of light, ZnPc enters an excited state. This excited state undergoes intersystem crossing to a long-lived triplet state, which reacts with molecular oxygen to induce the formation of reactive oxygen species (ROS), such as singlet oxygen, superoxide, and free radicals . These ROS can cause damage to the target cells, leading to their destruction .

Biochemical Pathways

The generation of ROS by ZnPc leads to oxidative stress in the target cells . This oxidative stress can trigger apoptotic and autophagic signaling pathways, leading to cell death . In addition, ZnPc can interact with cellular components such as proteins and DNA. For instance, it has been shown to interact with bovine serum albumin (BSA) and ct-DNA by static quenching and intercalation, respectively .

Pharmacokinetics

ZnPc is typically administered intravenously and transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The compound shows good tumor uptake, with peak accumulation occurring about 3 hours post-injection . ZnPc is also found to accumulate in the spleen, liver, and duodenum, suggesting elimination from the body via bile-gut .

Result of Action

The primary result of ZnPc’s action is the photoinactivation of target cells. This is achieved through the generation of ROS, which cause oxidative damage to the cells, leading to their death . In the case of cancer cells, this results in tumor necrosis . For pathogens, the result is the effective killing of the organisms .

Action Environment

The action of ZnPc is influenced by several environmental factors. The compound’s photosensitizing properties are activated by light, specifically light in the visible spectrum . Therefore, the availability and intensity of light can significantly impact the efficacy of ZnPc. Additionally, the compound’s action can be influenced by its aggregation state, particle size, and composition . For instance, aggregation of ZnPc in liposomes can increase the clearance rate of the dye from plasma and lower its maximal concentration in tumor tissue .

Biochemical Analysis

Biochemical Properties

ZnPc is known for its role in photodynamic therapy (PDT) against cancer cells It interacts with various biomolecules, including enzymes and proteins, to exert its effects

Cellular Effects

ZnPc has shown significant effects on various types of cells, particularly cancer cells. For instance, it has been found to have a high photodynamic therapy efficacy against melanoma cancer cells . It influences cell function by generating reactive oxygen species upon photoactivation, leading to a dose-dependent decrease in cell proliferation, induction of mitochondria-driven apoptosis, and cell cycle arrest .

Molecular Mechanism

The mechanism of action of ZnPc is related to its first singlet excited-state absorption (ESA). Two distinct band peaks in this ESA spectrum were observed in experiments

Temporal Effects in Laboratory Settings

The effects of ZnPc over time in laboratory settings have been studied. For instance, ZnPc has been found to show a promising photoinactivation ratio, reaching the detection limit of the MTT method at the highest concentrations

Dosage Effects in Animal Models

The effects of ZnPc vary with different dosages in animal models. For instance, ZnPc has shown a significant PDT response at lower concentrations, showing a considerable viability reduction at 1 µM

Metabolic Pathways

It is known that ZnPc can be used for the photooxidation of cyclohexane

Transport and Distribution

ZnPc has been found to have a higher affinity to cancerous tissue compared to normal tissue

Subcellular Localization

ZnPc has been found to localize almost exclusively in the mitochondria of human cervical carcinoma (HeLa) cells This localization is believed to contribute to its effectiveness in photodynamic therapy

Chemical Reactions Analysis

Zinc Phthalocyanine undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc acetate, phthalonitrile, and various solvents like n-pentanol and ethanol. Major products formed from these reactions include substituted this compound derivatives with enhanced solubility and photophysical properties.

Comparison with Similar Compounds

Zinc Phthalocyanine is compared with other phthalocyanine derivatives and similar compounds:

This compound is unique due to its strong absorption in the visible region, high thermal and chemical stability, and versatility in various applications.

Properties

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODBBOVVOGJETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931773
Record name Zinc phthalocyanine-6,30-diide
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Molecular Weight

577.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple powder; [Alfa Aesar MSDS]
Record name Zinc phthalocyanine
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CAS No.

14320-04-8
Record name Zinc phthalocyanine
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Record name Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-
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Record name Zinc phthalocyanine-6,30-diide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]zinc
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Record name CIAFTALAN ZINC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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